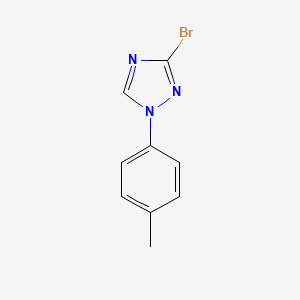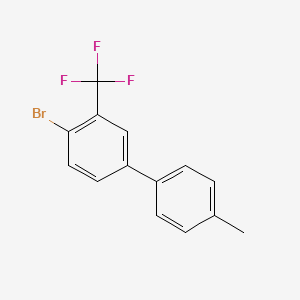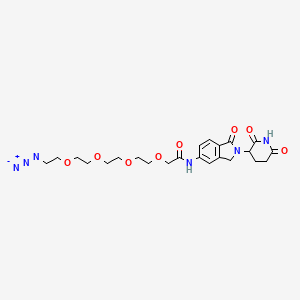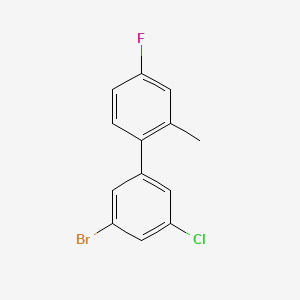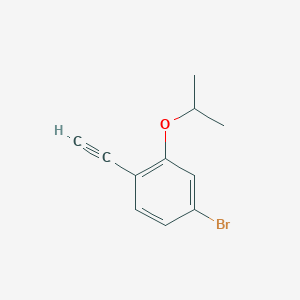
4-Bromo-1-ethynyl-2-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-ethynyl-2-isopropoxybenzene is an organic compound with the molecular formula C11H11BrO It is a derivative of benzene, featuring a bromine atom, an ethynyl group, and an isopropoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethynyl-2-isopropoxybenzene typically involves multi-step organic reactions. One common method includes the bromination of 1-ethynyl-2-isopropoxybenzene. The reaction conditions often involve the use of bromine or a bromine source in the presence of a catalyst to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-ethynyl-2-isopropoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: Palladium catalysts and copper co-catalysts are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce larger, more complex aromatic compounds .
Aplicaciones Científicas De Investigación
4-Bromo-1-ethynyl-2-isopropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-ethynyl-2-isopropoxybenzene involves its interaction with various molecular targets. The bromine atom and ethynyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-ethynylbenzene: Similar structure but lacks the isopropoxy group.
1-Bromo-2-isopropoxybenzene: Similar structure but lacks the ethynyl group.
4-Ethynyl-2-isopropoxybenzene: Similar structure but lacks the bromine atom
Uniqueness
4-Bromo-1-ethynyl-2-isopropoxybenzene is unique due to the presence of all three functional groups (bromine, ethynyl, and isopropoxy) on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research .
Propiedades
Fórmula molecular |
C11H11BrO |
|---|---|
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
4-bromo-1-ethynyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H11BrO/c1-4-9-5-6-10(12)7-11(9)13-8(2)3/h1,5-8H,2-3H3 |
Clave InChI |
BBIAUQGOXGNFGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)Br)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14767716.png)
![(2R,3E,5R,7S,9E,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-diene-6,18-dione](/img/structure/B14767723.png)
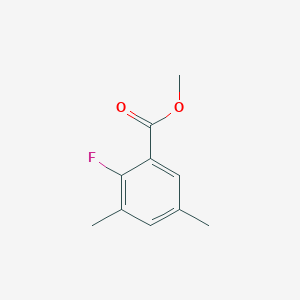
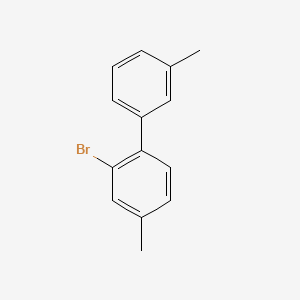
![1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxald ehyde](/img/structure/B14767736.png)
![7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B14767751.png)

